N-(4-methyl-2-nitrophenyl)-1-naphthamide
Description
N-(4-methyl-2-nitrophenyl)-1-naphthamide is a synthetic organic compound featuring a naphthamide core (1-naphthyl group linked via a carboxamide bond) attached to a 4-methyl-2-nitrophenyl moiety. Its molecular formula is C₁₈H₁₄N₂O₃, with a molecular weight of 306.32 g/mol. The nitro group at the 2-position of the phenyl ring confers strong electron-withdrawing properties, while the methyl group at the 4-position introduces steric bulk and moderate lipophilicity. This combination of functional groups makes the compound a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-9-10-16(17(11-12)20(22)23)19-18(21)15-8-4-6-13-5-2-3-7-14(13)15/h2-11H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKNPMTZJQLSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Positional Isomers: Nitro Group Substitution
The position of the nitro group significantly impacts electronic and steric properties.
| Compound Name | Nitro Position | Molecular Formula | Key Differences | Reference |
|---|---|---|---|---|
| N-(4-methyl-2-nitrophenyl)-1-naphthamide | 2-nitro | C₁₈H₁₄N₂O₃ | Stronger electron-withdrawing effect; planar geometry due to nitro at 2-position | - |
| N-(4-methyl-3-nitrophenyl)-1-naphthamide | 3-nitro | C₁₈H₁₄N₂O₃ | Reduced steric hindrance; altered dipole moment and solubility |
Research Findings :
- The 2-nitro isomer exhibits higher reactivity in electrophilic substitution due to nitro’s para-directing effect, whereas the 3-nitro isomer may display better solubility in polar solvents .
Substituent Variations: Nitro vs. Halogen/Methoxy Groups
Replacing the nitro group with other substituents alters chemical and biological profiles.
| Compound Name | Substituent | Molecular Formula | Key Properties | Reference |
|---|---|---|---|---|
| N-(3-chloro-4-methylphenyl)-1-naphthamide | 3-chloro | C₁₈H₁₄ClNO | Increased lipophilicity; potential for halogen bonding in drug design | |
| N-(4-ethoxyphenyl)-1-naphthamide | 4-ethoxy | C₁₉H₁₇NO₂ | Enhanced metabolic stability due to ethoxy’s resistance to oxidation |
Research Findings :
- Chloro-substituted analogues show improved membrane permeability but reduced electronic effects compared to nitro derivatives .
- Ethoxy groups enhance metabolic stability, making such compounds viable for long-acting therapeutics .
Naphthamide Positional Isomerism: 1-Naphthamide vs. 2-Naphthamide
The attachment position of the naphthamide group influences molecular geometry.
| Compound Name | Naphthamide Position | Molecular Formula | Key Differences | Reference |
|---|---|---|---|---|
| This compound | 1-naphthamide | C₁₈H₁₄N₂O₃ | Linear π-conjugation; stronger intermolecular stacking | |
| N-(3-nitro-4-methylphenyl)-2-naphthamide | 2-naphthamide | C₁₈H₁₄N₂O₃ | Bent geometry; altered binding affinity in receptor interactions |
Research Findings :
- 1-naphthamide derivatives exhibit stronger aromatic stacking interactions, favoring crystallinity, while 2-naphthamide analogues may show superior binding to proteins due to steric flexibility .
Compounds with Additional Functional Groups
Incorporation of heterocycles or extended chains modifies bioactivity.
| Compound Name (Example) | Key Functional Groups | Molecular Formula | Applications | Reference |
|---|---|---|---|---|
| 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methyl-2-nitrophenyl)-2-oxoacetamide | Piperazine, fluorophenyl | C₁₉H₁₈FN₃O₄ | CNS targeting; serotonin receptor modulation | |
| N-(5-(4-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-1-naphthamide | Oxadiazole, sulfonyl | C₂₀H₁₅N₃O₃S | Enzyme inhibition (e.g., COX-2) |
Research Findings :
- Piperazine-containing derivatives demonstrate enhanced blood-brain barrier penetration, useful in neuropharmacology .
- Oxadiazole rings improve metabolic stability and serve as bioisosteres for carboxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
